molecular formula C21H27N5 B2737122 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 861111-39-9

1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2737122
CAS No.: 861111-39-9
M. Wt: 349.482
InChI Key: UKEUXHLCEMUBJT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrido[1,2-a]benzimidazole ring, a nitrile group (-CN), and a dimethylamino propyl group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The pyrido[1,2-a]benzimidazole ring system is a fused ring system that is part of many biologically active compounds . The nitrile group (-CN) is a polar functional group that can participate in various chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would be determined by its functional groups. The nitrile group could undergo hydrolysis to form a carboxylic acid, or it could react with Grignard reagents to form ketones . The dimethylamino group could participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure and functional groups. For example, the presence of the nitrile group could increase the compound’s polarity, affecting its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is utilized in the synthesis of novel pentaheterocyclic ring systems. Specifically, its reactions have led to the creation of new derivatives such as 1,2,4-triazolo[2″,3″:6′,1′]pyrimido[4′,5′:2,3]pyrido[1,2-a]benzimidazole, showcasing its versatility in generating complex heterocyclic structures (Elwan, 2004)(Elwan, 2004).

Heterocyclic Compound Synthesis

This chemical has also been implicated in the synthesis of various novel heterocyclic compounds that have shown moderate effects against certain bacterial and fungal species, indicating its potential utility in developing antimicrobial agents (Abdel‐Aziz et al., 2008)(Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Benzimidazole Derivatives

In another study, benzimidazole derivatives synthesized from reactions involving dimethylamino compounds showed that this chemical framework could be useful in exploring new pharmaceuticals, highlighting the compound's role in advancing benzimidazole chemistry (Mehranpour & Zahiri, 2014)(Mehranpour & Zahiri, 2014).

Fluorescent Properties

Further research into pyrido[1,2-a]benzimidazole derivatives, including the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]benzimidazole derivatives, has been conducted to study their fluorescent properties, potentially useful in developing fluorescent materials and sensors (Rangnekar & Rajadhyaksha, 1986)(Rangnekar & Rajadhyaksha, 1986).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic methodology. Future research could explore the synthesis, reactivity, and potential applications of this compound .

Properties

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-methyl-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-5-9-16-15(2)17(14-22)21-24-18-10-6-7-11-19(18)26(21)20(16)23-12-8-13-25(3)4/h6-7,10-11,23H,5,8-9,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEUXHLCEMUBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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